molecular formula C8H10ClNS B2485228 5-Chloro-2-(ethylsulfanyl)aniline CAS No. 16423-53-3

5-Chloro-2-(ethylsulfanyl)aniline

Cat. No.: B2485228
CAS No.: 16423-53-3
M. Wt: 187.69
InChI Key: VRTHJICYHPFIKE-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylsulfanyl)aniline: is an organic compound with the molecular formula C8H10ClNS . It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the 5-position and an ethylsulfanyl group at the 2-position.

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve binding to specific proteins, inhibiting certain pathways, or other biochemical interactions .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(ethylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 5-chloro-2-nitroaniline with ethylthiol. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(ethylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-(ethylsulfanyl)aniline is unique due to the presence of both chlorine and ethylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields .

Properties

IUPAC Name

5-chloro-2-ethylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTHJICYHPFIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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